![molecular formula C11H12ClFN2O4 B2502642 Tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate CAS No. 2248348-76-5](/img/structure/B2502642.png)
Tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
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Description
“Tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate” is a complex organic compound. It contains a benzoate group (a benzene ring with a carboxylate ester), a tert-butyl group, an amino group, a chloro group, a fluoro group, and a nitro group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is planar, and the various functional groups attached to it. The electron-withdrawing nitro, chloro, and fluoro groups would likely influence the electron density of the benzene ring, affecting its reactivity .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For instance, the amino group could participate in reactions with carboxylic acids or acyl chlorides to form amides . The nitro group could be reduced to an amino group, and the halogens (chloro and fluoro) could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like nitro, amino, and ester could increase its solubility in polar solvents. The tert-butyl group could increase its solubility in non-polar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its application. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems. Unfortunately, without specific information about its use, it’s difficult to provide a detailed mechanism of action .
Future Directions
properties
IUPAC Name |
tert-butyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(16)5-4-6(12)7(13)9(8(5)14)15(17)18/h4H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIAXQRMXIMYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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